molecular formula C11H12N2OS B2881535 4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-31-4

4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2881535
CAS RN: 40277-31-4
M. Wt: 220.29
InChI Key: APMNRWQWJSNFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound . It is a derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . Another method involves the reaction of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one with phosphorus oxychloride (POCl) and triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry . The molecular formula of a similar compound, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, is C17H16N2O2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include click reactions and reactions with phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, include a molecular weight of 312.4 g/mol, XLogP3-AA of 3.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-5,6,7,8-tetrahydro1It’s worth noting that similar compounds have shown significant activity against several cancer cell lines .

Mode of Action

The exact mode of action of 4-Methoxy-5,6,7,8-tetrahydro1It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by 4-Methoxy-5,6,7,8-tetrahydro1It’s known that similar compounds can affect various pathways related to cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-5,6,7,8-tetrahydro1. These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 4-Methoxy-5,6,7,8-tetrahydro1Similar compounds have shown significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Methoxy-5,6,7,8-tetrahydro1

Future Directions

The future directions for research on 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine and similar compounds could include further exploration of their anticancer activity. For instance, a pyridine-3-yl acetamide derivative of a similar compound exhibited significant activity against several cancer cell lines .

properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-9-7-4-2-3-5-8(7)15-11(9)13-6-12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNRWQWJSNFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.